molecular formula C18H13ClN2O B301866 2-chloro-N-(1,2-dihydroacenaphthylen-5-yl)pyridine-3-carboxamide

2-chloro-N-(1,2-dihydroacenaphthylen-5-yl)pyridine-3-carboxamide

Cat. No. B301866
M. Wt: 308.8 g/mol
InChI Key: BPFDFACUGZGXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(1,2-dihydroacenaphthylen-5-yl)pyridine-3-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a white crystalline powder that is soluble in water and ethanol. DPCPX has been extensively studied for its potential as a therapeutic agent in various diseases.

Mechanism of Action

2-chloro-N-(1,2-dihydroacenaphthylen-5-yl)pyridine-3-carboxamide is a selective antagonist of the adenosine A1 receptor. Adenosine is a neurotransmitter that plays a role in various physiological processes, including the regulation of blood flow, heart rate, and neurotransmitter release. The adenosine A1 receptor is involved in the regulation of sleep, pain, and inflammation. By blocking the adenosine A1 receptor, 2-chloro-N-(1,2-dihydroacenaphthylen-5-yl)pyridine-3-carboxamide can modulate these physiological processes.
Biochemical and Physiological Effects:
2-chloro-N-(1,2-dihydroacenaphthylen-5-yl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which may be beneficial in the treatment of Parkinson's disease. In addition, 2-chloro-N-(1,2-dihydroacenaphthylen-5-yl)pyridine-3-carboxamide has been shown to have neuroprotective effects, which may be beneficial in the treatment of ischemic stroke. 2-chloro-N-(1,2-dihydroacenaphthylen-5-yl)pyridine-3-carboxamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(1,2-dihydroacenaphthylen-5-yl)pyridine-3-carboxamide in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of blocking this receptor. However, one limitation of using 2-chloro-N-(1,2-dihydroacenaphthylen-5-yl)pyridine-3-carboxamide is its low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-chloro-N-(1,2-dihydroacenaphthylen-5-yl)pyridine-3-carboxamide. One area of interest is its potential as a therapeutic agent in the treatment of cancer. Further studies are needed to determine the specific mechanisms by which 2-chloro-N-(1,2-dihydroacenaphthylen-5-yl)pyridine-3-carboxamide inhibits the growth of cancer cells. Another area of interest is the potential use of 2-chloro-N-(1,2-dihydroacenaphthylen-5-yl)pyridine-3-carboxamide in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Further studies are needed to determine the efficacy of 2-chloro-N-(1,2-dihydroacenaphthylen-5-yl)pyridine-3-carboxamide in these diseases. Finally, there is a need for further studies to optimize the synthesis method of 2-chloro-N-(1,2-dihydroacenaphthylen-5-yl)pyridine-3-carboxamide, in order to improve its solubility and ease of use in lab experiments.

Synthesis Methods

The synthesis of 2-chloro-N-(1,2-dihydroacenaphthylen-5-yl)pyridine-3-carboxamide involves a multi-step process, starting with the reaction of 5-amino-1,2-dihydroacenaphthylene with acetyl chloride to form 5-acetamido-1,2-dihydroacenaphthylene. This compound is then reacted with 3-chloropyridine-2-carboxylic acid to yield 2-chloro-N-(1,2-dihydroacenaphthylen-5-yl)pyridine-3-carboxamide, or 2-chloro-N-(1,2-dihydroacenaphthylen-5-yl)pyridine-3-carboxamide.

Scientific Research Applications

2-chloro-N-(1,2-dihydroacenaphthylen-5-yl)pyridine-3-carboxamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have potential in the treatment of Parkinson's disease, Alzheimer's disease, and ischemic stroke. In addition, 2-chloro-N-(1,2-dihydroacenaphthylen-5-yl)pyridine-3-carboxamide has been studied for its potential in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.

properties

Product Name

2-chloro-N-(1,2-dihydroacenaphthylen-5-yl)pyridine-3-carboxamide

Molecular Formula

C18H13ClN2O

Molecular Weight

308.8 g/mol

IUPAC Name

2-chloro-N-(1,2-dihydroacenaphthylen-5-yl)pyridine-3-carboxamide

InChI

InChI=1S/C18H13ClN2O/c19-17-14(5-2-10-20-17)18(22)21-15-9-8-12-7-6-11-3-1-4-13(15)16(11)12/h1-5,8-10H,6-7H2,(H,21,22)

InChI Key

BPFDFACUGZGXLC-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC3=C(C=CC1=C23)NC(=O)C4=C(N=CC=C4)Cl

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=C(N=CC=C4)Cl

Origin of Product

United States

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